Blz 945; blz-945

Description

Overview of BLZ-945 as a Research Compound

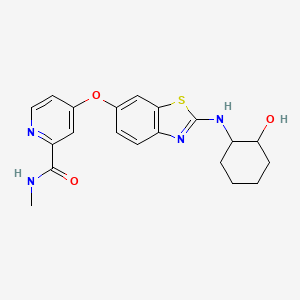

BLZ-945, also known as sotuletinib, is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). aacrjournals.orgnih.gov In the realm of scientific inquiry, it is recognized for its ability to penetrate the blood-brain barrier. google.com The compound's molecular formula is C20H22N4O3S. chemshuttle.com

The primary mechanism of action for BLZ-945 involves selectively binding to and inhibiting the kinase activity of CSF-1R. nih.govcancer.gov CSF-1R, also known as FMS kinase or CD115, is a cell-surface receptor that plays a critical role in the regulation, differentiation, and survival of macrophages and their precursors, monocytes. nih.govcancer.govacs.org By blocking the CSF-1R signaling pathway, BLZ-945 can modulate the activity of these immune cells. nih.gov This targeted inhibition has made BLZ-945 a valuable tool in preclinical research across various fields, including oncology, neurodegenerative diseases, and immunology.

Preclinical studies have explored BLZ-945's effects on the tumor microenvironment (TME). Specifically, it has been investigated for its capacity to reduce the number and alter the function of tumor-associated macrophages (TAMs), which are key components of the TME that can promote tumor growth and suppress anti-tumor immunity. aacrjournals.orgcancer.govtandfonline.com Research has also delved into its potential in neuroinflammatory conditions and even in the context of HIV, where it has been shown to reduce viral reservoirs in the brain in animal models. pharmacytimes.com

Table 1: Chemical and Physical Properties of BLZ-945

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3S |

| Molecular Weight | 398.48 g/mol |

| CAS Number | 953769-46-5 |

| Appearance | Solid |

Data sourced from ChemShuttle and APExBIO chemshuttle.comapexbt.com

Historical Context of Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitor Research

Research into inhibiting the Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway has its roots in the understanding of the crucial role of macrophages in various diseases. The CSF-1/CSF-1R axis is fundamental for the development and survival of most tissue-resident macrophages. aacrjournals.org Overstimulation of CSF-1R by its ligands, CSF-1 and IL-34, was identified as a key driver in inflammatory conditions, cancer, and bone disorders. acs.org

This understanding led to the exploration of therapeutic strategies targeting this pathway. dovepress.com Early efforts involved broad-spectrum tyrosine kinase inhibitors like imatinib (B729) and nilotinib, which showed limited efficacy and specificity for CSF-1R. aacrjournals.org The quest for more selective inhibitors was driven by the need to minimize off-target effects and enhance therapeutic potency.

The development of more specific small molecule inhibitors and monoclonal antibodies targeting either CSF-1R or its ligand CSF-1 marked a significant advancement in the field. acs.orgdovepress.com These agents aimed to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are often associated with poor prognosis in various cancers due to their immunosuppressive and tumor-permissive functions. tandfonline.comnih.gov

Several CSF-1R inhibitors have been evaluated in clinical trials for various malignancies, including glioblastoma, breast cancer, and leukemia. tandfonline.comnih.govresearchgate.net While some have shown promise, particularly in specific tumor types like tenosynovial giant cell tumor, challenges such as acquired resistance have also been encountered. nih.govmdpi.com This has prompted further research into combination therapies and a deeper understanding of the complex interactions within the tumor microenvironment. mdpi.comnih.gov The development of compounds like BLZ-945, with its high selectivity and ability to cross the blood-brain barrier, represents the continued evolution of CSF-1R inhibitor research, offering a more refined tool to investigate the role of macrophages in health and disease. google.comtandfonline.com

Significance of BLZ-945 Studies in Preclinical and Basic Science

The study of BLZ-945 holds considerable significance in preclinical and basic science research, primarily due to its high selectivity for CSF-1R, which allows for a more precise investigation of the roles of macrophages and microglia in various biological processes. tandfonline.com

In oncology , preclinical studies using BLZ-945 have provided valuable insights into the function of tumor-associated macrophages (TAMs). Research has demonstrated that BLZ-945 can effectively reduce the recruitment and alter the polarization of TAMs within the tumor microenvironment. aacrjournals.orgakkarilab.com For instance, in mouse models of cervical and mammary cancer, BLZ-945 treatment was shown to decrease TAM turnover and enhance the infiltration of cytotoxic CD8+ T cells, leading to delayed tumor growth. tandfonline.com In glioblastoma models, BLZ-945 has been shown to block glioma progression by altering macrophage polarization. nih.gov Studies have also indicated that combining BLZ-945 with other therapies, such as radiotherapy, can enhance anti-tumor responses. nih.gov

In the field of neuroscience , the ability of BLZ-945 to cross the blood-brain barrier has made it a crucial tool for studying the function of microglia, the resident macrophages of the central nervous system. google.com Research has explored its potential in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and multiple sclerosis. google.com Studies have shown that BLZ-945 can modulate microglial activity, which is implicated in the pathology of these conditions. larvol.com

Furthermore, in infectious disease research , BLZ-945 has shown promise in studies related to HIV. In a primate model of SIV (the nonhuman primate equivalent of HIV), treatment with BLZ-945 significantly reduced the viral load in the brain by targeting infected perivascular macrophages. pharmacytimes.comoup.com This highlights its potential for targeting viral reservoirs in difficult-to-reach tissues.

The specificity of BLZ-945 allows researchers to dissect the intricate functions of CSF-1R-dependent macrophages in a variety of contexts, paving the way for a better understanding of disease mechanisms and the development of novel therapeutic strategies.

Table 2: Selected Preclinical Research Findings for BLZ-945

| Research Area | Model | Key Finding | Reference |

|---|---|---|---|

| Oncology (Glioblastoma) | Mouse model | Blocked glioma progression and improved survival by altering macrophage polarization. | nih.gov |

| Oncology (Cervical & Mammary Cancer) | Mouse models | Delayed tumor growth by reducing TAM turnover and increasing CD8+ T cell infiltration. | tandfonline.com |

| Oncology (Glioblastoma) | Mouse model | Enhanced the efficacy of radiotherapy. | nih.gov |

| Infectious Disease (HIV/SIV) | Rhesus macaque model | Significantly reduced SIV viral DNA loads in the brain. | pharmacytimes.comoup.com |

| Neuroinflammation | Rodent model of ALS | Demonstrated a delay in disease-related impairments. | google.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H22N4O3S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-[[2-[(2-hydroxycyclohexyl)amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24) |

InChI Key |

ADZBMFGQQWPHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O |

Origin of Product |

United States |

Molecular Target and Mechanism of Action in Research Context

CSF-1 Receptor (CSF-1R) as the Primary Target

BLZ-945 is a synthetic, orally active, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). CSF-1R, also known as CD115, is a receptor tyrosine kinase that is essential for the regulation of the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and their precursors. patsnap.comnih.govuniprot.org The binding of its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), activates the receptor, initiating a cascade of intracellular signaling pathways. patsnap.commdpi.com

The CSF-1/CSF-1R signaling axis is the primary regulator of mononuclear phagocyte functions. nih.gov These cells are critical components of the immune system, involved in tissue homeostasis, remodeling, and immune responses. patsnap.com CSF-1R signaling is indispensable for the development and maintenance of most tissue-resident macrophage populations. aai.org Studies have shown that the administration of CSF-1 can lead to an expansion of blood monocytes and tissue macrophages. aai.org The receptor's activity is tightly controlled, in part, by ligand-induced internalization and degradation, which helps to maintain homeostatic control over macrophage numbers. aai.org

In the context of cancer, tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment (TME). patsnap.com Often, these TAMs promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses. patsnap.com Tumor cells can secrete CSF-1, which attracts and sustains these pro-tumorigenic TAMs. snmjournals.orgnih.gov Therefore, inhibiting CSF-1R is a therapeutic strategy aimed at depleting or reprogramming TAMs to support anti-tumor immunity. patsnap.comcancer.gov

In the central nervous system (CNS), microglia are the resident macrophages. mdpi.com The CSF-1/CSF-1R axis is vital for regulating their survival, proliferation, and development. mdpi.com In neuroinflammatory conditions, dysregulated microglia can contribute to neuronal damage. patsnap.com Consequently, CSF-1R inhibitors are being investigated for their potential to mitigate this harmful microglial activity. patsnap.comalzdiscovery.org

BLZ-945's Modulatory Effects on CSF-1R Signaling

BLZ-945 functions as a potent and selective small molecule inhibitor of CSF-1R kinase activity. apexbt.comnih.gov By targeting the ATP-binding site of the kinase domain, it blocks the downstream signaling cascades that are normally activated by CSF-1 or IL-34. nih.govdrugbank.com

BLZ-945 has been shown to be a highly potent inhibitor of CSF-1R with a biochemical half-maximal inhibitory concentration (IC50) of 1 nM. nih.govcaymanchem.com This inhibition prevents the autophosphorylation of the receptor, a critical step in its activation. apexbt.com In cellular assays, BLZ-945 effectively inhibited CSF-1-dependent proliferation of bone marrow-derived macrophages (BMDMs) with a half-maximal effective concentration (EC50) of 67 nM and reduced CSF-1R phosphorylation. apexbt.comnih.govcaymanchem.com

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| Biochemical IC50 (CSF-1R) | 1 nM | Biochemical Assay | nih.govcaymanchem.com |

| EC50 (CSF-1-dependent proliferation) | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | apexbt.comnih.govcaymanchem.com |

| EC50 (Anti-proliferative activity) | 71 µM | M-NFS-60 cells | apexbt.com |

The inhibition of CSF-1R by BLZ-945 disrupts several downstream signaling pathways. Activated CSF-1R typically signals through pathways involving PI3K/Akt, MAPKs (ERK, JNK), and STAT family members, which are crucial for cell survival, proliferation, and function. uniprot.orgdrugbank.com By blocking the initial phosphorylation event, BLZ-945 effectively shuts down these downstream signals. nih.gov This leads to a reduction in the viability and proliferation of macrophages and microglia that are dependent on CSF-1R signaling. nih.gov In research models, BLZ-945 treatment has been shown to reduce the numbers of microglia in the normal brain and macrophages in various tissues. nih.gov However, in the context of gliomas, TAMs were found to be protected from BLZ-945-induced apoptosis, suggesting that other factors within the tumor microenvironment can support their survival. nih.gov

Selectivity and Specificity Profile in Research

BLZ-945 is characterized by its high selectivity for CSF-1R. It has been shown to be over 1,000-fold more selective for CSF-1R compared to its closest receptor tyrosine kinase homologs, such as c-KIT and platelet-derived growth factor receptor beta (PDGFRβ). caymanchem.comhellobio.com In broader kinase panel screens, BLZ-945 demonstrated high selectivity against over 200 other kinases. hellobio.com For instance, its affinity for PDGFR-α is approximately 10,000-fold lower than its affinity for CSF-1R. nih.gov This high degree of selectivity minimizes off-target effects, which is a significant advantage in a research setting for ensuring that the observed biological effects are indeed due to the inhibition of CSF-1R. guidetopharmacology.org

| Kinase | Selectivity Fold vs. CSF-1R | Reference |

|---|---|---|

| c-KIT | >1000 | caymanchem.comhellobio.com |

| PDGFRβ | >1000 | hellobio.com |

| PDGFRα | ~10,000 | nih.gov |

Specificity Against Closest Receptor Tyrosine Kinase Homologs (e.g., c-KIT, PDGFRb, FLT3)

BLZ-945 is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. medchemexpress.comselleckchem.comcaymanchem.com In biochemical assays, BLZ-945 demonstrates an IC50 (half-maximal inhibitory concentration) for CSF-1R of approximately 1 nM. medchemexpress.comselleckchem.comcaymanchem.com A key characteristic of BLZ-945 in a research context is its high degree of selectivity for CSF-1R over other closely related kinases. guidetopharmacology.org

Research demonstrates that BLZ-945 is substantially less potent against its closest receptor tyrosine kinase homologs, such as c-KIT and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). selleckchem.comhellobio.com The IC50 value for c-KIT has been measured at 3.2 μM (3200 nM), and for PDGFRβ, it is 4.8 μM (4800 nM). selleckchem.com This represents a selectivity for CSF-1R that is over 3,200-fold higher than for c-KIT and over 4,800-fold higher than for PDGFRβ. selleckchem.comnih.gov The affinity for another related kinase, PDGFR-α, is reported to be approximately 10,000-fold lower than its affinity for CSF-1R. nih.gov This high specificity helps ensure that its biological effects in experimental models are primarily driven by the inhibition of CSF-1R signaling, which is crucial for the interpretability of research results. guidetopharmacology.org While other CSF-1R inhibitors like Edicotinib and Pexidartinib show activity against Fms-like tyrosine kinase 3 (FLT3), specific inhibitory data for BLZ-945 against FLT3 is less consistently reported in the same context. abmole.commedchemexpress.com

The table below summarizes the inhibitory activity of BLZ-945 against CSF-1R and its closest homologs.

| Target Kinase | IC50 Value | Selectivity vs. CSF-1R |

|---|---|---|

| CSF-1R | 1 nM | - |

| c-KIT | 3,200 nM | >3,200-fold |

| PDGFRβ | 4,800 nM | >4,800-fold |

| PDGFRα | ~10,000 nM | ~10,000-fold |

Selectivity Across a Broad Kinase Panel

The high selectivity of BLZ-945 is not limited to its closest homologs. In broader screening assays, its specificity has been confirmed against a large number of other kinases. hellobio.com One study reported that BLZ-945 was evaluated against a panel of more than 200 kinases and was found to be highly selective for CSF-1R. hellobio.com

Another comprehensive kinase panel screen revealed that BLZ-945 had only three significant interactions: CSF-1R, c-KIT, and PDGFRβ. guidetopharmacology.org The selectivity for CSF-1R in this screening was determined to be greater than 3,800-fold compared to these other kinases. guidetopharmacology.org This exceptional selectivity minimizes off-target activities, a common issue when targeting the kinase family, thereby increasing the reliability of findings in preclinical research settings. guidetopharmacology.org

The table below provides a summary of the selectivity profile of BLZ-945 based on broad kinase screening.

| Screening Panel Size | Primary Target | Notable Off-Targets Identified | Reference |

|---|---|---|---|

| >200 kinases | CSF-1R | Minimal | hellobio.com |

| Not Specified | CSF-1R | c-KIT, PDGFRβ | guidetopharmacology.org |

Preclinical Research Applications and Biological Activity

Research in Oncology Models

Modulation of Tumor-Associated Macrophages (TAMs)

In laboratory settings (in vitro), BLZ-945 has demonstrated its ability to directly inhibit the proliferation of macrophages that depend on CSF-1 for their growth. selleckchem.comselleckchem.com Studies using bone marrow-derived macrophages (BMDMs) have shown that BLZ-945 effectively blocks their proliferation with a half-maximal effective concentration (EC50) of 67 nM and reduces the phosphorylation of the CSF-1R. selleckchem.comselleckchem.commedchemexpress.com This inhibitory effect extends to various macrophage and microglial cell lines. medchemexpress.comresearchgate.net Importantly, research indicates that BLZ-945 does not directly affect the proliferation of cancer cells that lack CSF-1R expression. medchemexpress.comnih.gov

In living organisms (in vivo), treatment with BLZ-945 has been shown to decrease the number of macrophages in tumors. researchgate.netapexbt.com For example, in a mouse model of mammary cancer (MMTV-PyMT), administration of BLZ-945 led to a reduction in TAMs within the tumor tissue. selleckchem.comresearchgate.net Similar reductions in macrophage populations have been observed in glioma models. selleckchem.com However, some studies have noted that while BLZ-945 depletes microglia in the normal brain, TAMs within glioma tumors may survive due to protective factors supplied by the tumor itself. nih.govaacrjournals.org Even in these cases, the function of the remaining TAMs is significantly altered. aacrjournals.org The depletion of TAMs is also a reversible process, with macrophage numbers recovering after cessation of treatment. researchgate.net

Interactive Data Table: In Vitro Efficacy of BLZ-945

| Cell Line | Assay | Metric | Value | Reference |

|---|---|---|---|---|

| CSF-1R | Cell-free assay | IC50 | 1 nM | selleckchem.com |

| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-dependent proliferation | EC50 | 67 nM | selleckchem.comselleckchem.com |

| M-CSF-dependent cell lines | Anti-proliferative activity | EC50 | 71 µM | |

| Glioma cell lines | Cell growth rate (MTT assay) | No effect | Up to 6,700 nM | selleckchem.comresearchgate.net |

| CRL-2467 (microglia) | Viability | Reduced | - | medchemexpress.comresearchgate.net |

| Ink4a/Arf-/- BMDMs | Viability | Reduced | - | medchemexpress.comresearchgate.net |

Beyond simply reducing their numbers, BLZ-945 can reprogram the function of the remaining TAMs, shifting them from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state. cancer.govnih.govresearchgate.net In glioma models, for instance, CSF-1R inhibition with BLZ-945 led to the downregulation of genes associated with the M2-like phenotype. nih.govaacrjournals.org This reprogramming is a key mechanism of its anti-cancer activity, as it transforms the tumor microenvironment from immunosuppressive to one that can support an anti-tumor immune response. cancer.govnih.gov Studies have shown that BLZ-945 can reduce the expression of M2 markers like CD206. mdpi.com Liposomal formulations co-loading BLZ-945 have been shown to effectively repolarize TAMs to M1 macrophages. researchgate.net

A critical aspect of BLZ-945's mechanism of action is its ability to interfere with the recruitment of new macrophages to the tumor site and to disrupt the constant turnover of the TAM population. researchgate.netosti.govnih.gov By inhibiting CSF-1R, BLZ-945 effectively cuts off a key signal that attracts macrophages to the tumor. researchgate.netosti.gov Research has demonstrated that TAMs have a rapid turnover rate, recirculating in and out of tumors, and that this process is dependent on CSF-1R signaling. osti.govnih.gov BLZ-945 administration significantly slows this turnover. osti.govnih.govnih.gov This effect is observed without necessarily depleting the number of circulating monocytes, the precursors to macrophages, in the blood. researchgate.net

Impact on Tumor Microenvironment

A significant consequence of modulating TAMs with BLZ-945 is the enhanced infiltration of cytotoxic CD8+ T cells into the tumor. researchgate.netosti.govnih.gov These T cells are critical for directly killing cancer cells. By reducing the number and altering the function of immunosuppressive TAMs, BLZ-945 helps to create a more favorable environment for CD8+ T cells to enter the tumor and exert their anti-cancer effects. researchgate.netosti.gov This increased infiltration of CD8+ T cells has been observed in various cancer models, including cervical and mammary carcinomas, following BLZ-945 treatment. researchgate.netosti.govnih.gov In some models, this increase in CD8+ T cells is a more prominent effect than the impact on CD4+ T cells. osti.gov

Interactive Data Table: In Vivo Effects of BLZ-945 in Murine Models

| Cancer Model | Effect of BLZ-945 | Outcome | Reference |

|---|---|---|---|

| MMTV-PyMT (Mammary) | Decreased TAMs, Increased CD8+ T cells | Delayed tumor growth | researchgate.netosti.govnih.gov |

| K14-HPV-16 (Cervical) | Decreased TAMs, Increased CD8+ T cells | Delayed tumor growth | osti.govnih.gov |

| Glioma | TAM reprogramming, Reduced tumor cell proliferation | Improved survival | selleckchem.comnih.gov |

| Colorectal Cancer (Orthotopic) | Depleted M2 macrophages, Increased CD8+ T cells | Reduced tumor growth (in combination) | researchgate.net |

Abrogation of Heterotypic Signaling between Macrophages and Tumor Cells

The compound BLZ-945 has been shown to disrupt the reciprocal signaling that occurs between macrophages and tumor cells, a key interaction that promotes tumorigenesis. nih.govselleckchem.com In the context of glioma, macrophages and glioma cells mutually enhance each other's survival and proliferation. nih.gov Research indicates that co-injection of macrophages with glioma cells can increase tumor growth by as much as 62% compared to the injection of glioma cells alone. researchgate.net Treatment with BLZ-945 effectively blocks this enhancement. nih.govresearchgate.net

The mechanism behind this involves the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R). selleckchem.com Conditioned medium from stimulated bone marrow-derived macrophages (BMDMs) was found to increase the levels of phosphorylated Akt (pAkt) in glioma cells, an effect that was significantly nullified when the conditioned medium was collected in the presence of BLZ-945. nih.govresearchgate.net This suggests that BLZ-945 impedes the signaling pathways, such as the Akt pathway, that are crucial for the proliferation of glioma cells induced by macrophages. nih.gov

Furthermore, BLZ-945 has been observed to reverse the M2-like polarization of macrophages that is often induced by the tumor microenvironment. researchgate.net In cell-based assays modeling microenvironmental interactions, the expression of nine different M2-associated genes was significantly increased when BMDMs were exposed to glioma-conditioned medium. This increase was reversed by the application of BLZ-945. researchgate.net

Antitumor Efficacy in Diverse Preclinical Cancer Models

Glioma Models (e.g., PDGF-driven glioma, human-derived xenografts)

Short-term treatment with BLZ-945 in established high-grade PDGF tumors also showed substantial effects. In a 7-day trial, tumor growth in the vehicle group increased significantly, while the BLZ-945 treated group showed a marked reduction in tumor proliferation, ranging from 67% to 98%. nih.gov Furthermore, a 9- to 17-fold increase in apoptosis was observed after just three days of treatment. nih.gov

The efficacy of BLZ-945 extends to human-derived xenograft models. nih.gov When four different human glioma cell lines were injected intracranially into mice, subsequent treatment with BLZ-945 led to a clear histological response, significantly reducing tumor growth and invasion in all four lines. nih.govresearchgate.net

| Glioma Model | Key Findings with BLZ-945 Treatment |

| PDGF-driven glioma (long-term) | 64.3% survival at 26 weeks vs. 5.7 weeks median survival in vehicle. nih.govbiocrick.com |

| 55.6% of asymptomatic mice had no detectable lesions at endpoint. nih.govbiocrick.com | |

| PDGF-driven glioma (short-term) | 67-98% reduction in glioma cell proliferation. nih.gov |

| 9 to 17-fold increase in apoptosis after 3 days. nih.gov | |

| Human-derived xenografts | Significantly reduced tumor growth and invasion across four human cell lines. nih.govresearchgate.net |

Mammary Carcinogenesis Models (e.g., MMTV-PyMT)

In the MMTV-PyMT (mouse mammary tumor virus-driven polyomavirus middle T antigen) model of mammary carcinogenesis, BLZ-945 has been shown to decrease the growth of malignant cells. selleckchem.comresearchgate.netnih.govapexbt.comnih.gov Treatment with BLZ-945 in this model leads to a reduction in tumor-associated macrophages (TAMs), which is associated with an increased infiltration of CD8+ T cells into the breast carcinomas. researchgate.netnih.gov While BLZ-945 treatment effectively decreased primary mammary tumor growth, it did not appear to affect pulmonary metastasis in the PyMT genetic models. nih.gov This lack of effect on metastasis was linked to the observation that BLZ-945 did not cause macrophage depletion in the lungs, a necessary condition for the infiltration of anti-tumorigenic CD8+ T cells. nih.gov

Cervical Carcinogenesis Models (e.g., K14-HPV-16)

The antitumor effects of BLZ-945 have also been demonstrated in the K14-HPV-16 (keratin 14-expressing human papillomavirus type 16) transgenic model of cervical carcinogenesis. selleckchem.comresearchgate.netnih.govapexbt.comnih.gov In this model, which is characterized by significant infiltration of TAMs, administration of BLZ-945 prevents tumor progression. researchgate.netnih.govresearchgate.net At 6 months of age, when estrogen-dependent cervical cancer typically onsets in this model, one month of continuous treatment with BLZ-945 was initiated. researchgate.net The treatment resulted in reduced tumor volumes compared to vehicle-treated controls. researchgate.net Mechanistically, BLZ-945 treatment decreases the abundance of macrophages within the cervical tumors and the surrounding stroma. nih.gov This reduction in TAMs is accompanied by an increase in the number of infiltrating CD8+ T cells. researchgate.netnih.gov

| Carcinogenesis Model | Effect of BLZ-945 | Mechanism of Action |

| MMTV-PyMT (Mammary) | Decreased growth of malignant cells. selleckchem.comresearchgate.netnih.govapexbt.comnih.gov | Attenuates turnover of TAMs, increases CD8+ T cell infiltration. researchgate.netnih.gov |

| K14-HPV-16 (Cervical) | Prevents tumor progression. selleckchem.comresearchgate.netnih.govapexbt.comnih.gov | Decreases macrophage abundance in tumor and stroma, enhances CD8+ T cell infiltration. researchgate.netnih.gov |

Acute Myeloid Leukemia (AML) Models

Research has indicated that BLZ-945 has potential as a therapeutic agent for certain types of acute myeloid leukemia (AML). researchgate.net Specifically, studies have shown that disruption of CSF-1R signaling by BLZ-945 inhibits the growth of AML cells with an inversion of chromosome 16 (inv(16)). researchgate.netnih.gov In in-vitro studies, incubating primary inv(16) AML cells with BLZ-945 resulted in reduced viability and increased apoptosis compared to non-inv(16) AML cells. nih.gov In vivo, treatment of mice engrafted with human inv(16) AML with BLZ-945 led to a significant reduction in the growth of the leukemia in the bone marrow, blood, and spleen. nih.gov In contrast, non-inv(16) AML cells showed lower sensitivity to BLZ-945 both in vitro and in vivo. nih.gov

Mesothelioma Models

In syngeneic murine models of mesothelioma (AE17 and AB1 cell lines), BLZ-945 has been shown to inhibit tumor progression. researchgate.netnih.govresearchgate.netnih.gov Daily administration of BLZ-945 for fourteen days resulted in a significant reduction in tumor weight and the volume of pleural fluid compared to vehicle-treated mice. researchgate.netnih.govresearchgate.net The therapeutic effect is attributed to the abrogation of tumor cell proliferation, a decrease in tumor angiogenesis (as measured by CD31 staining), and an enhancement of tumor cell apoptosis (as evaluated by TUNEL assay). researchgate.net Furthermore, BLZ-945 treatment was found to reduce the infiltration of TAMs and polarize the remaining macrophages towards an M1 anti-tumor phenotype. nih.govnih.gov

Breast Cancer-Brain Metastasis Models

Research in murine models of breast-to-brain metastasis has shown that BLZ945 can have initial anti-tumor effects. ecancer.orgnih.gov Treatment with this CSF-1R inhibitor has been observed to reduce the establishment of brain metastases and stall their growth for a period. ecancer.orgresearchgate.net In some instances, it has even induced the regression of established brain tumors in these models. ecancer.org

However, the long-term efficacy of BLZ945 as a monotherapy in this context is challenged by an adaptive resistance mechanism. ecancer.orgnih.gov Over time, tumor-associated macrophages (TAMs) can engage an alternative signaling pathway involving colony-stimulating factor 2 (CSF2) and the signal transducer and activator of transcription 5 (STAT5). ecancer.orgresearchgate.net This compensatory mechanism promotes inflammation and wound repair responses that can ultimately foster tumor recurrence. ecancer.orgnih.gov

To counteract this resistance, studies have explored combining BLZ945 with a STAT5 inhibitor, AC4-130. aginganddisease.orgnih.gov This combination has demonstrated the ability to durably stall the growth of breast cancer-brain metastases in mouse models. ecancer.orgresearchgate.net Furthermore, the dual-inhibition approach was found to normalize the activation state of microglia and ameliorate neuronal damage associated with the inflammatory response. nih.govmdpi.com

| Model System | Treatment | Key Findings | Reference |

| Murine breast-to-brain metastasis models | BLZ945 | Initially reduced establishment and growth of metastases; some tumor regression. | ecancer.orgresearchgate.net |

| Murine breast-to-brain metastasis models | BLZ945 (long-term) | Adaptive resistance via CSF2-STAT5 pathway, leading to tumor recurrence. | ecancer.orgnih.gov |

| Murine breast-to-brain metastasis models | BLZ945 + AC4-130 (STAT5 inhibitor) | Sustained tumor control, normalized microglial activation, and reduced neuronal damage. | aginganddisease.orgnih.gov |

Inhibition of Tumor-Induced Osteolysis

BLZ945 has been investigated for its potential to suppress bone destruction caused by metastatic tumors. aacrjournals.orgresearchgate.net This is a significant complication in advanced cancers where aberrant activation of osteoclasts leads to osteolysis. aacrjournals.orgresearchgate.net

The formation of osteoclasts, a process known as osteoclastogenesis, is highly dependent on Macrophage-Colony Stimulating Factor (M-CSF) signaling through its receptor, CSF-1R. aacrjournals.orgembopress.org BLZ945 has demonstrated the ability to inhibit osteoclastogenesis from human precursor cells. aacrjournals.orgresearchgate.net By blocking the CSF-1R pathway, BLZ945 interferes with the essential signals required for the differentiation and function of these bone-resorbing cells. aacrjournals.orgapexbt.com In vitro studies have shown that BLZ945 potently inhibits the proliferation of M-CSF-dependent cell lines. aacrjournals.orgresearchgate.net

In preclinical models of tumor-induced osteolysis (TIO) using human breast (MDA-MB-231Luc) and prostate (PC-3MLuc) cancer cells injected into the tibias of mice, daily administration of BLZ945 resulted in a significant reduction in the progression of bone destruction. aacrjournals.orgresearchgate.net Specifically, a greater than 50% reduction in the severity of osteolytic lesions was observed compared to vehicle-treated animals. aacrjournals.orgresearchgate.net This was accompanied by a reduction in serum levels of tartrate-resistant acid phosphatase 5b (TRAP5b), a marker of osteoclast activity. aacrjournals.orgresearchgate.net Similar anti-osteolytic activity was also observed in a nude rat model with intratibial injection of MDA-MB-231 cells. aacrjournals.orgresearchgate.net

| Model | Cell Line | Effect of BLZ945 | Reference |

| Mouse TIO Model | MDA-MB-231Luc (Breast Cancer) | >50% reduction in osteolytic lesion severity. | aacrjournals.orgresearchgate.net |

| Mouse TIO Model | PC-3MLuc (Prostate Cancer) | >50% reduction in osteolytic lesion severity. | aacrjournals.org |

| Nude Rat TIO Model | MDA-MB-231 | Observed anti-osteolytic activity. | aacrjournals.orgresearchgate.net |

Research in Neurodegenerative Disease Models

The role of microglia, the resident immune cells of the central nervous system (CNS), in neurodegenerative diseases has prompted research into the effects of CSF-1R inhibitors like BLZ945 in these conditions. nih.gov

BLZ945 has been shown to modulate the activity and number of microglia in the CNS. nih.gov By inhibiting CSF-1R, which is critical for microglial survival and differentiation, BLZ945 can lead to a significant reduction in microglial populations. nih.govnih.gov In preclinical models of glioblastoma, BLZ945 treatment did not deplete the number of tumor-associated microglia/macrophages (GAMs), as they were protected by glioma-secreted cytokines. However, it did modulate their inflammatory activation, favoring antitumor activities. oaepublish.com In models of neuroinflammation, BLZ945 has been shown to reduce microglial activation. nih.gov

In the cuprizone (B1210641) model of demyelination, a model often used to study multiple sclerosis, BLZ945 has demonstrated effects on both remyelination and the prevention of demyelination. nih.govresearchgate.net

Therapeutic treatment with BLZ945 for two weeks in this model resulted in a brain region-specific enhancement of remyelination, particularly in the striatum and cortex. nih.govresearchgate.net This beneficial effect was positively correlated with a reduction in microglia, an increase in oligodendrocytes, and astrogliosis. nih.govresearchgate.net

Prophylactic (preventive) treatment with BLZ945 was found to prevent excessive demyelination in the corpus callosum by reducing microglia and increasing the number of oligodendrocytes. nih.govresearchgate.net However, in the external capsule, a different effect was observed where oligodendrocytes were depleted, and there was an accumulation of myelin debris and axonal damage, suggesting a region-specific and context-dependent role of microglia in myelin maintenance and repair. nih.govresearchgate.net

| Treatment Type | Brain Region | Key Findings | Reference |

| Therapeutic | Striatum/Cortex | Enhanced remyelination, reduced microglia, increased oligodendrocytes. | nih.govresearchgate.net |

| Therapeutic | Corpus Callosum/External Capsule | No enhancement of remyelination. | nih.govresearchgate.net |

| Prophylactic | Corpus Callosum | Prevented excessive demyelination, reduced microglia, increased oligodendrocytes. | nih.govresearchgate.net |

| Prophylactic | External Capsule | Depletion of oligodendrocytes, buildup of myelin debris and axonal damage. | nih.govresearchgate.net |

Impact on Viral Reservoirs in the Central Nervous System (e.g., SIV/HIV models)

Preclinical research has highlighted the potential of BLZ-945 to address viral reservoirs within the central nervous system (CNS), a significant challenge in the management of HIV. pharmacytimes.comnprc.org The CNS harbors persistent viral reservoirs, and many antiretroviral therapies have limited ability to cross the blood-brain barrier. pharmacytimes.comnprc.org BLZ-945, being a brain-penetrant CSF1R kinase inhibitor, has been investigated for its ability to target these reservoirs. nih.govbmj.com

In studies utilizing simian immunodeficiency virus (SIV)-infected rhesus macaques, a model for human HIV infection, BLZ-945 has demonstrated a significant impact on the viral burden in the brain. pharmacytimes.comnprc.orgnih.gov Perivascular macrophages (PVMs) and, to a lesser extent, microglia are recognized as primary targets and reservoirs for HIV and SIV in the brain. nih.govnih.gov Research has shown that BLZ-945 treatment can deplete these PVMs. nih.gov

A key study involved acutely SIV-infected rhesus macaques treated with either a low or high dose of BLZ-945. nih.govoup.com The high-dose treatment resulted in a substantial reduction of tissue viral DNA (vDNA) loads, ranging from 95% to 99%, in multiple brain regions. pharmacytimes.comnprc.orgnih.gov This decrease in viral load was significantly correlated with the reduction in the number of PVMs expressing CD163 and CD206. nih.govoup.com Notably, the treatment did not significantly affect the number of microglia, which are crucial for maintaining a healthy neuroimmune environment. nih.govoup.comdrugtargetreview.com

Interestingly, while BLZ-945 administration reduced the brain tissue viral burden, it did not significantly alter plasma or cerebrospinal fluid (CSF) viral loads during acute infection. nih.govresearchgate.net This suggests that during this phase, infected PVMs may not be a primary source of HIV/SIV RNA in plasma or CSF. nih.gov Furthermore, treatment with high-dose BLZ-945 was associated with an increase in soluble CSF1 in the CSF, indicating a role for CSF1 signaling in the brain's response to the treatment. nih.govresearchgate.net These findings suggest that BLZ-945 could potentially be used to clear the viral reservoir in the brain, a critical step toward HIV eradication. nprc.orgnih.govdrugtargetreview.com

Table 1: Impact of BLZ-945 on SIV in the Central Nervous System

| Model System | Key Findings | Specific Markers/Pathways | References |

|---|---|---|---|

| SIV-infected rhesus macaques | Significant reduction (95-99%) in brain viral DNA (vDNA) load with high-dose treatment. pharmacytimes.comnprc.orgnih.gov Depletion of perivascular macrophages (PVMs) in the brain. nih.gov | CD163, CD206 (PVM markers), CSF1R | pharmacytimes.comnprc.orgnih.gov |

| SIV-infected rhesus macaques | No significant effect on plasma or CSF viral loads during acute infection. nih.govresearchgate.net | - | nih.govresearchgate.net |

| SIV-infected rhesus macaques | Did not significantly affect microglia numbers. nih.govoup.comdrugtargetreview.com | P2RY12 (microglia marker) | nih.govoup.comdrugtargetreview.comresearchgate.net |

Immunomodulatory Research beyond Direct Tumor Effects

Beyond its direct effects on tumor-associated macrophages (TAMs), BLZ-945 has been investigated for its broader immunomodulatory properties, particularly in combination with other cancer therapies.

Synergistic Effects with Immunotherapies (e.g., PD-1/PD-L1 blockade)

A significant area of preclinical research has been the combination of BLZ-945 with immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 pathway. aacrjournals.orgresearchgate.net The rationale for this combination lies in the potential of BLZ-945 to alter the tumor microenvironment (TME) to be more susceptible to T-cell-mediated antitumor responses. researchgate.netaacrjournals.org

In a transgenic mouse model of neuroblastoma (TH-MYCN), treatment with PD-1/PD-L1 blocking antibodies alone was not sufficient to control tumor growth. aacrjournals.orgresearchgate.net However, when combined with BLZ-945, a potent synergistic antitumor effect was observed, leading to complete tumor regression or significantly smaller tumors in a majority of the treated mice. aacrjournals.orgresearchgate.net This combination therapy was also associated with an increase in the activation of T cells in both the spleen and the tumor. researchgate.net

Clinical studies have also explored this combination. A phase I/II clinical trial investigated BLZ-945 in combination with the PD-1 inhibitor spartalizumab in patients with advanced solid tumors, including glioblastoma. researchgate.netaacrjournals.orgallenpress.com Preclinical models for this trial suggested that CSF-1R blockade could reduce TAM recruitment and overcome resistance to PD-1 inhibitors. allenpress.com The study observed a trend for a reduction in TAM gene signatures and an increase in T-cell inflammation signatures with the combination treatment. researchgate.netaacrjournals.org

Table 2: Synergistic Effects of BLZ-945 with PD-1/PD-L1 Blockade

| Model/Study Type | Cancer Type | Key Findings | References |

|---|---|---|---|

| TH-MYCN transgenic mouse model | Neuroblastoma | Combination of BLZ-945 and PD-1/PD-L1 blockade resulted in superior tumor control compared to monotherapy. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

| Phase I/II Clinical Trial (NCT02829723) | Advanced Solid Tumors (including Glioblastoma) | Combination with spartalizumab (PD-1 inhibitor) showed a trend for reduced TAM gene signatures and increased T-cell inflammation signatures. researchgate.netaacrjournals.org | researchgate.netaacrjournals.org |

Combination with Chemotherapeutic Agents (e.g., Platinum-based drugs)

The combination of BLZ-945 with conventional chemotherapeutic agents, such as platinum-based drugs, has also been explored in preclinical models. In a humanized patient-derived xenograft (huPDX) model of ovarian cancer, BLZ-945 alone significantly reduced the number of human immune cells in the ascites fluid but did not reduce the tumor burden. researchgate.netbiorxiv.org However, when combined with paclitaxel (B517696), a taxane (B156437) chemotherapy often used with platinum agents, the combination reduced tumor burden with no signs of regrowth. researchgate.netbiorxiv.org

Further studies in ovarian cancer xenograft models investigated the combination of BLZ-945 with carboplatin (B1684641), a platinum-based drug. aacrjournals.orgaacrjournals.org These studies found that while carboplatin treatment alone could induce a pro-inflammatory M1-like macrophage phenotype that supported cancer stem-like cells (CSCs), the depletion of TAMs with BLZ-945 during carboplatin treatment resulted in fewer CSCs and prolonged survival. aacrjournals.orgaacrjournals.org This suggests that targeting TAMs with BLZ-945 can enhance the efficacy of platinum-based chemotherapy by mitigating some of the pro-tumorigenic effects that chemotherapy can have on the TME. aacrjournals.orgaacrjournals.org In lung cancer preclinical models, CSF-1R inhibition has also been shown to sensitize cisplatin-resistant lung cancer cells to platinum-based therapy. bmj.com

Table 3: Combination of BLZ-945 with Chemotherapeutic Agents

| Model System | Cancer Type | Chemotherapeutic Agent | Key Findings | References |

|---|---|---|---|---|

| Humanized patient-derived xenograft (huPDX) | Ovarian Cancer | Paclitaxel | Combination reduced tumor burden with no sign of regrowth. researchgate.netbiorxiv.org | researchgate.netbiorxiv.org |

| Xenograft model | Ovarian Cancer | Carboplatin | Combination led to fewer cancer stem-like cells and prolonged survival. aacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.org |

| Preclinical models | Lung Cancer | Cisplatin | CSF-1R inhibition sensitized cisplatin-resistant cells. bmj.com | bmj.com |

Interaction with Other Signaling Pathways (e.g., STAT5, CSF2R)

Research has revealed that cancer cells can develop resistance to CSF1R inhibition by activating compensatory signaling pathways. In mouse models of breast-to-brain metastases, it was found that while BLZ-945 initially inhibited tumor growth, TAMs could compensate by engaging an alternative signaling pathway involving the CSF2 receptor (CSF2R) and the downstream transcription factor STAT5. ecancer.orgbiorxiv.org

This compensatory activation of the CSF2R-STAT5 pathway promoted pro-inflammatory and wound-healing gene signatures in TAMs, ultimately leading to tumor recurrence. ecancer.orglarvol.com To overcome this resistance, researchers combined BLZ-945 with an inhibitor of STAT5 signaling. ecancer.orgresearchgate.net This dual blockade resulted in sustained tumor control, a normalization of microglial activation, and a reduction in neuronal damage in the brain metastasis models. ecancer.orglarvol.com These findings highlight the intricate signaling networks within the TME and suggest that targeting compensatory resistance mechanisms is a promising strategy to enhance the efficacy of CSF1R inhibitors like BLZ-945. ecancer.org

Table 4: Interaction of BLZ-945 with Other Signaling Pathways

| Model System | Cancer Type | Interacting Pathway | Key Findings | References |

|---|---|---|---|---|

| Mouse models | Breast-to-brain metastases | CSF2R-STAT5 | TAMs develop resistance to BLZ-945 by activating the CSF2R-STAT5 pathway. ecancer.orgbiorxiv.org Combined inhibition of CSF1R and STAT5 leads to sustained tumor control. ecancer.orglarvol.comresearchgate.net | ecancer.orgbiorxiv.orglarvol.comresearchgate.net |

Pharmacological and Metabolic Research

Preclinical Pharmacokinetics and Pharmacodynamics

The in vitro metabolic fate of BLZ945 has been characterized using human hepatocytes and liver microsomes to identify the key enzymes and pathways involved in its clearance. nih.govtandfonline.comresearchgate.net The biotransformation of BLZ945 occurs predominantly through oxidative pathways, with a secondary reductive pathway also contributing. apexbt.combiocrick.com

Table 1: Enzymatic Contribution to BLZ945 Clearance

| Enzyme/Pathway | Contribution to Clearance |

|---|---|

| CYP3A4/5 | 58% |

| Aldo-Keto Reductase | 24% |

| UDP-Glucuronosyltransferase | 18% |

Data sourced from enzymatic phenotyping of BLZ945 metabolism.

BLZ945 demonstrates potent in vivo target engagement by inhibiting the phosphorylation of its target, the colony-stimulating factor 1 receptor (CSF-1R). In a mouse allograft model (MNFS60), a single 200 mg/kg dose of BLZ945 was sufficient to suppress CSF-1R phosphorylation by over 50% for more than 16 hours. researchgate.net This demonstrated a dose- and time-dependent effect on the target. researchgate.net

In preclinical glioma models, the inhibition of CSF-1R phosphorylation within tumors has been confirmed following treatment with BLZ945. nih.gov Similarly, in studies using bone marrow-derived macrophages (BMDMs), BLZ945 treatment led to a decrease in CSF-1R phosphorylation. nih.govresearchgate.net In vitro studies on BV2 microglial cells stimulated with interleukin-4 (IL-4) showed that BLZ945 caused a dose-dependent reduction in CSF-1R activation. nih.gov At a concentration of 2 µg/ml, it reduced phosphorylation by approximately 50% compared to unstimulated controls. nih.gov This inhibition of the receptor's kinase activity is consistent with its mechanism of action. apexbt.comresearchgate.net

BLZ945 is described as a brain-penetrant CSF-1R inhibitor. nih.govaacrjournals.orgresearchgate.netmedchemexpress.com This characteristic has been a key feature in its selection for studies involving central nervous system conditions like glioma and in models of neuroinflammation. nih.govresearchgate.netoup.com

However, studies utilizing Positron Emission Tomography (PET) with radiolabeled [11C]BLZ945 have provided a more nuanced understanding of its brain distribution. These studies revealed that while BLZ945 does show moderate brain uptake, it is a substrate for efflux transporters. researchgate.netnih.gov This active transport out of the brain limits its net accumulation. researchgate.netalzdiscovery.org PET imaging and in vitro autoradiography on mouse brain sections also indicated high non-specific binding, with specific binding being relatively low in comparison. researchgate.netnih.govacs.org The 1-octanol–phosphate buffer distribution coefficient (logD7.4) for [11C]BLZ945 was measured at 2.26, a value typically considered favorable for brain entry. acs.org Despite this, the efflux transporter activity appears to be a significant factor affecting its utility as a PET tracer for clinical applications in the brain. researchgate.net

Ex vivo biodistribution studies in healthy mice using radiolabeled [11C]BLZ945 have provided insights into its distribution and clearance. Following administration, the compound showed moderate uptake in the brain with a slow washout. researchgate.netnih.govresearchgate.net Blood clearance was also observed to be slow. researchgate.netnih.gov The stability of [11C]BLZ945 was high, with over 99% remaining intact in both blood plasma and the brain at 60 minutes post-injection. researchgate.netnih.gov

The relatively high concentrations of radioactivity found in the blood may be linked to the high plasma protein binding of BLZ945, which is reported to be 96%. researchgate.net Pharmacokinetic analysis in rats showed that the circulation half-life of free BLZ945 was 1.2 hours, with an area under the curve (AUC) of 21.2 μg/mL⋅h. nih.gov In a Phase I study in human patients, the half-life of BLZ945 was determined to be between 15 and 24 hours. aacrjournals.orgalzdiscovery.org Studies in rats indicated that administration of BLZ945 can lead to a delayed clearance of liver enzymes like ALT and AST, which was attributed to the depletion of Kupffer cells responsible for their elimination, rather than direct hepatotoxicity. nih.gov

Investigation of Active Metabolites (e.g., M9)

Metabolic studies of BLZ945 have identified a key pharmacologically active metabolite, designated as M9. nih.govtandfonline.com M9 is a structural isomer (a diastereomer) of the parent compound, BLZ945. nih.govtandfonline.comresearchgate.net Its formation was observed in human hepatocytes and involves a two-step enzymatic process. nih.govtandfonline.com This biotransformation begins with the cytochrome P450-mediated oxidation of the hydroxyl group on BLZ945 to form a ketone intermediate (M10). nih.govresearchgate.netresearchgate.net This is followed by an NADPH-dependent reduction of the ketone by aldo-keto reductase to form the M9 alcohol. nih.govtandfonline.com

The isomerization pathway leading to M9 accounts for a significant portion of BLZ945's metabolism, contributing to 24% of its intrinsic clearance in human hepatocytes. nih.govtandfonline.comresearchgate.net Although active, M9 is about four times less potent than BLZ945. nih.govtandfonline.combiocrick.com Both compounds exhibit anti-proliferative activity in the M-CSF dependent cell line MNFS-60. apexbt.combiocrick.com

Table 2: Comparative Activity of BLZ945 and Metabolite M9

| Compound | Description | EC50 (MNFS-60 cells) |

|---|---|---|

| BLZ945 | Parent Compound | 71 nM |

| M9 | Active Metabolite (diastereomer) | 140 nM |

Data sourced from anti-proliferative activity against the M-CSF dependent cell line MNFS-60. apexbt.com

Table of Compounds Mentioned

| Compound Name |

|---|

| BLZ945 (sotuletinib) |

| M9 |

| Interleukin-4 (IL-4) |

| ALT (Alanine transaminase) |

| AST (Aspartate transaminase) |

| Spartalizumab (PDR001) |

| Pexidartinib (PLX3397) |

| PLX5562 |

| [11C]CPPC |

| GW2580 |

| ARRY-382 |

| Pembrolizumab |

| [11C]NCGG401 |

| M10 |

| U-87 MG |

| hPDGF-B |

Methodologies and Research Models

In Vitro Assay Systems

In vitro studies have been fundamental in characterizing the biochemical and cellular effects of BLZ945. These assay systems have utilized a range of cell culture models and biochemical and functional assays to determine the compound's specificity, potency, and impact on cellular processes.

A diverse array of cell culture models has been employed to study the effects of BLZ945 on different cell types, particularly those dependent on CSF-1R signaling for their survival and proliferation.

Bone Marrow-Derived Macrophages (BMDMs): Treatment of BMDMs with BLZ945 has been shown to inhibit CSF-1-dependent proliferation. nih.govbiocrick.com This effect is crucial as macrophages are key target cells for CSF-1R inhibitors. The compound also reduced the viability of BMDMs derived from Ink4a/Arf−/− and NOD/SCID mice. nih.govbiocrick.com

M-CSF-dependent Cell Lines: In the murine leukemia cell line MNFS60, which is dependent on macrophage colony-stimulating factor (M-CSF), BLZ945 potently inhibited proliferation. aacrjournals.orgresearchgate.net

Glioma Cell Lines: Interestingly, BLZ945 did not affect the proliferation or viability of PDGF-driven glioma cell lines (PDGC) or the human glioma cell line U-87 MG, even at high concentrations. nih.govbiocrick.com This indicates that the therapeutic effects observed in glioma models are not due to direct cytotoxicity on the cancer cells themselves but rather through modulation of the tumor microenvironment. nih.gov

CRL-2467 Microglia: The viability of the CRL-2467 microglia cell line was reduced by treatment with BLZ945, highlighting its effect on this central nervous system-resident macrophage population. nih.govbiocrick.com

Human Osteoclast Precursors: The functional activity of BLZ945 was demonstrated by its ability to inhibit osteoclastogenesis using human osteoclast precursors. aacrjournals.orgresearchgate.net This is significant as osteoclasts, which are involved in bone resorption, are also regulated by CSF-1R signaling. aacrjournals.org

Biochemical assays have been instrumental in quantifying the direct interaction of BLZ945 with its molecular target, CSF-1R, and its downstream signaling pathways.

CSF-1R Phosphorylation Assays: BLZ945 treatment effectively decreased CSF-1R phosphorylation in BMDMs. nih.govbiocrick.com In HEK293 cells engineered to overexpress human CSF-1R, the compound inhibited tyrosine phosphorylation. aacrjournals.orgresearchgate.net The MNFS60 allograft model was also used to monitor dose and time-dependent changes in the tyrosine phosphorylation of CSF-1R to help select doses for in vivo studies. aacrjournals.orgresearchgate.net

Kinase Activity Assays: These assays have established BLZ945 as a highly potent and selective inhibitor of CSF-1R. The biochemical IC50 for CSF-1R is approximately 1 nM. nih.govbiocrick.comaacrjournals.orgresearchgate.net Importantly, BLZ945 displays high selectivity for CSF-1R, being over 1,000 to 3,200-fold more selective against its closest receptor tyrosine kinase homologs such as c-KIT and PDGFRβ. nih.govaacrjournals.orgresearchgate.net

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| Biochemical IC50 (CSF-1R) | 1 nM | Kinase Activity Assay | nih.govbiocrick.comaacrjournals.orgresearchgate.net |

| EC50 (CSF-1R Phosphorylation) | 58 nM | HEK293 cells overexpressing human CSF-1R | aacrjournals.orgresearchgate.net |

| Selectivity vs. c-KIT and PDGFRβ | >1000-fold | Kinase Activity Assay | aacrjournals.orgresearchgate.net |

| Selectivity vs. other kinases | >3200-fold | Kinase Activity Assay | nih.govbiocrick.com |

Cell-based functional assays have provided insights into the physiological consequences of CSF-1R inhibition by BLZ945 at the cellular level.

Proliferation and Viability: BLZ945 inhibited the CSF-1-dependent proliferation of BMDMs with an EC50 of 67 nM. nih.govbiocrick.com Similarly, it potently inhibited the proliferation of the M-CSF-dependent murine leukemia cell line MNFS60 with an EC50 of 67 nM. aacrjournals.orgresearchgate.net The viability of CRL-2467 microglia was also reduced. nih.gov MTT assays were commonly used to assess cell viability and proliferation. nih.govnih.gov

Apoptosis and Cell Cycle Analysis: While direct effects on glioma cell proliferation were not observed, studies have focused on how BLZ945 affects the survival of macrophages. nih.govbiocrick.com The inhibition of CSF-1R signaling by BLZ945 perturbs macrophage survival. nih.gov

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| EC50 (CSF-1-dependent proliferation) | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | nih.govbiocrick.com |

| EC50 (Proliferation) | 67 nM | MNFS60 murine leukemia cells | aacrjournals.orgresearchgate.net |

| Effect on Glioma Cell Proliferation | No effect | PDG-derived tumor cell lines, U-87 MG human glioma cells | nih.govbiocrick.com |

In Vivo Preclinical Models

In vivo studies using various mouse models have been critical for evaluating the therapeutic efficacy of BLZ945 in a complex biological system, particularly in the context of cancer.

GEMMs that spontaneously develop tumors in an immunocompetent setting provide a robust platform to study the interaction between cancer cells and the host immune system.

Ink4a/Arf−/− mice: In a PDGF-B-driven glioma model using Ink4a/Arf−/− mice, BLZ945 treatment significantly improved long-term survival. nih.govbiocrick.com This model demonstrated that the therapeutic effects of BLZ945 are mediated through the inhibition of CSF-1R on microglia and macrophages within the tumor microenvironment, rather than a direct effect on the glioma cells. nih.gov

MMTV-PyMT: In the mouse mammary tumor virus-driven polyomavirus middle T antigen (MMTV-PyMT) model of breast cancer, BLZ945 was shown to decrease the growth of malignant cells. researchgate.net

K14-HPV-16: BLZ945 was also found to prevent tumor progression in the keratin (B1170402) 14-expressing human papillomavirus type 16 (K14-HPV-16) transgenic model of cervical carcinogenesis. researchgate.net Research in this model indicated that CSF-1R inhibition attenuates the turnover rate of tumor-associated macrophages (TAMs) while increasing the infiltration of CD8+ T cells. researchgate.net

Syngeneic and xenograft models, where tumor cells are implanted into mice, have been widely used to assess the anti-tumor activity of BLZ945 across different cancer types.

PDG Glioma: Long-term trials using a PDGF-B-driven glioma (PDG) model showed that while a significant percentage of tumors developed resistance, BLZ945 treatment initially caused tumor regression and a dormancy phase. nih.gov

4T1 Breast Carcinoma and TC-1 Cervical Cancer: Studies using these models demonstrated that treatment with BLZ945 reduces macrophage content in the tumor and enhances T-cell infiltration, ultimately preventing tumor growth. researchgate.net

MNFS60 Allograft: The MNFS60 allograft model was utilized to evaluate the pharmacodynamics of BLZ945 by monitoring CSF-1R phosphorylation to guide dose selection for efficacy studies. aacrjournals.orgresearchgate.net

Xenograft Models of Osteolysis: In mouse models of breast (MDA-MB-231Luc) and prostate (PC-3MLuc) tumor-induced osteolysis, daily dosing of BLZ945 resulted in a significant reduction in the progression of bone destruction. aacrjournals.orgresearchgate.net Anti-osteolytic activity was also observed in a nude rat model with intratibial injection of MDA-MB-231 cells. aacrjournals.orgresearchgate.net

Orthotopic Tumor Models (e.g., glioma, breast cancer-brain metastases)

Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of an animal model, provide a clinically relevant system to study cancer progression and therapeutic response. BLZ-945 has been extensively studied in such models, particularly for brain tumors.

In preclinical models of glioblastoma (GBM), a highly aggressive brain tumor, BLZ-945 has demonstrated the ability to block tumor progression and significantly improve survival. aacrjournals.org Studies have utilized patient-derived proneural tumor spheres and cell lines to create orthotopic tumors in mice. aacrjournals.org In these models, BLZ-945 treatment led to a notable reduction in tumor growth. researchgate.net For instance, in a platelet-derived growth factor (PDGF)-driven glioma mouse model, daily administration of BLZ-945 resulted in approximately 70% of treated mice surviving to 26 weeks, a significant extension compared to the median survival of about 6 weeks in untreated mice. nih.gov

The compound's efficacy has also been evaluated in models of breast cancer-brain metastases. In two triple-negative breast cancer (TNBC) hematogenous brain-tropic models, 4T1-BR5 and 231-BR, BLZ-945 was shown to reduce the formation of brain metastases by 57–65% in a prevention setting. nih.govnih.gov When used to treat established brain metastases, BLZ-945 reduced the number and size of metastases by 44–65% and 61–72%, respectively. nih.govnih.gov These studies highlight the potential of targeting the tumor microenvironment with BLZ-945. While initial treatment with BLZ-945 reduced the establishment of breast cancer-brain metastases and stalled their growth, long-term treatment triggered adaptive changes in tumor-associated macrophages (TAMs) that could lead to inflammation and neural tissue damage. biorxiv.org

Table 1: Summary of BLZ-945 Efficacy in Orthotopic Tumor Models

| Model Type | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| Mouse Model | Glioma (PDGF-driven) | Extended median survival from ~6 weeks to >26 weeks in ~70% of mice. | nih.gov |

| Mouse Model | Glioblastoma (patient-derived) | Inhibited orthotopic tumor growth. | aacrjournals.orgresearchgate.net |

| Mouse Model | Breast Cancer-Brain Metastases (TNBC) | Reduced formation of metastases by 57-65% (prevention). | nih.govnih.gov |

| Mouse Model | Breast Cancer-Brain Metastases (TNBC) | Reduced number and size of established metastases by 44-65% and 61-72% respectively (treatment). | nih.govnih.gov |

Animal Models for Tumor-Induced Osteolysis (e.g., PC-3MLuc, MDA-MB-231Luc in nude mice)

Tumor-induced osteolysis, the destruction of bone by cancer cells, is a significant complication of metastatic cancer. Animal models are critical for studying the underlying mechanisms and for testing potential therapies. BLZ-945 has been evaluated in models of breast (MDA-MB-231Luc) and prostate (PC-3MLuc) cancer-induced osteolysis. frontiersin.org In these models, human tumor cells are injected directly into the tibia of nude mice. frontiersin.org

Daily administration of BLZ-945 in these models resulted in a significant reduction in the progression of osteolysis, with a greater than 50% reduction in the severity of osteolytic lesions compared to vehicle-treated animals. frontiersin.org Furthermore, a reduction in serum levels of tartrate-resistant acid phosphatase 5b (TRAP5b), a marker of osteoclast activity, was observed. frontiersin.org In the PC-3MLuc model, BLZ-945 showed enhanced activity when combined with zoledronate, reducing osteolytic severity scores by 90%. frontiersin.org Anti-osteolytic activity was also observed in a nude rat model with intratibial injection of MDA-MB-231 cells. frontiersin.org

Non-Human Primate Models for Viral Infections (e.g., SIV)

To investigate the role of CSF1R+ brain myeloid cells in viral infections of the central nervous system, a non-human primate model of Simian Immunodeficiency Virus (SIV) infection was utilized. youtube.com Rhesus macaques were acutely infected with SIV and treated with BLZ-945. youtube.com This model is valuable due to the physiological and immunological similarities between non-human primates and humans. youtube.com

In this study, treatment with a high dose of BLZ-945 led to a significant decrease in brain tissue viral DNA in five different brain regions. youtube.com Furthermore, RNAscope analysis confirmed that animals treated with high-dose BLZ-945 had virtually no viral RNA in the examined brain regions. youtube.com The reduction in viral DNA copies was significantly correlated with the loss of CD163 and CD206 positive macrophages, but not with microglia. youtube.com

Advanced Research Techniques

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence (IF) are crucial techniques used to visualize the presence and location of specific proteins within tissue samples. In the context of BLZ-945 research, these methods have been instrumental in characterizing the effects of the compound on the tumor microenvironment.

IHC analyses have been used to demonstrate that BLZ-945 treatment leads to the depletion of macrophages from both neoplastic lesions and the surrounding stroma in mouse models of cervical and mammary cancer. nih.gov A reduction in CSF1R staining, indicative of macrophage content, was observed in the stroma of BLZ-945-treated mice. nih.gov Strikingly, these studies also revealed an accumulation of CD8+ T cells within tumors concurrent with the macrophage reduction. nih.gov In preclinical models of breast cancer, CD68 immunofluorescence was used to quantify macrophages, showing a significant reduction in CD68+ cells in the tumors of BLZ-945 treated mice.

Single-Cell RNA Sequencing

While specific studies focusing solely on single-cell RNA sequencing (scRNA-seq) with BLZ-945 are emerging, RNA sequencing (RNA-seq) in general has been a key tool to understand the transcriptomic changes induced by CSF1R inhibition. This technology allows for the analysis of the gene expression profiles of individual cells, providing a high-resolution view of the cellular heterogeneity within a tissue, such as a tumor.

In the context of glioma research, RNA-seq has been performed on purified glioma cells from tumors treated with BLZ-945 to assess changes in signaling pathways. These analyses have been crucial in identifying mechanisms of acquired resistance to CSF1R inhibition. Furthermore, RNA sequencing of paired tumor biopsy samples from patients in a clinical trial of BLZ-945 revealed that downregulated genes were often macrophage-specific, suggesting a direct impact on the macrophage population within the tumor microenvironment. aacrjournals.org There was also a trend towards a reduction in TAM gene signatures and an increase in T-cell inflammation signatures with treatment. aacrjournals.org The application of single-cell RNA sequencing is poised to provide even more granular insights into how BLZ-945 modulates the diverse immune cell populations within the tumor microenvironment.

Magnetic Resonance Imaging (MRI) in Preclinical Studies

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides detailed anatomical and functional information. In preclinical research, MRI is invaluable for longitudinally monitoring tumor growth and response to therapy in living animals.

In studies involving orthotopic glioma models, T2-weighted MRI scans have been used to monitor tumor volume over time in mice treated with BLZ-945. researchgate.net This allows for the assessment of treatment efficacy in real-time, showing, for instance, that BLZ-945 can cause robust tumor debulking. Furthermore, contrast-agent free MRI has been used to detect endogenous iron deposits within macrophages in preclinical breast cancer models. This "iron MRI" (FeMRI) approach serves as a metabolic biomarker to correlate TAM infiltration with the response to immunotherapy with agents like BLZ-945. In these studies, a reduction in high-iron pixel clusters was observed in the tumors of BLZ-945 treated mice, corresponding to the reduction in macrophage numbers.

Table 2: Advanced Research Techniques Used in BLZ-945 Studies

| Technique | Application in BLZ-945 Research | Key Findings | Reference(s) |

|---|---|---|---|

| Immunohistochemistry / Immunofluorescence | Visualization of immune cells in tumor tissues. | Depletion of macrophages and accumulation of CD8+ T cells in tumors. | nih.gov |

| RNA Sequencing | Analysis of gene expression changes in tumor and immune cells. | Downregulation of macrophage-specific genes and TAM gene signatures; increase in T-cell inflammation signatures. | aacrjournals.org |

| Magnetic Resonance Imaging (MRI) | Non-invasive monitoring of tumor growth and response to therapy. | Visualization of tumor regression; correlation of macrophage iron deposits with therapeutic response. | researchgate.net |

Positron Emission Tomography (PET) Tracer Development and Evaluation (e.g., [11C]BLZ945 for CSF-1R imaging)

The development of non-invasive methods to measure the expression of Colony-Stimulating Factor 1 Receptor (CSF-1R) in vivo is a significant area of research, particularly for understanding its role in various pathologies, including neuroinflammation and cancer. researchgate.netnih.gov Positron Emission Tomography (PET) imaging offers a powerful tool for this purpose, but it requires the development of specific and effective radiotracers. BLZ945, a potent and selective CSF-1R inhibitor, was identified as a promising candidate for development into a PET tracer. researchgate.netacs.org

To this end, researchers synthesized a carbon-11 (B1219553) labeled version of the compound, [11C]BLZ945, to evaluate its potential for imaging CSF-1R expression in the brain. researchgate.netnih.gov The development process involved radiosynthesis followed by comprehensive in vitro and preclinical in vivo evaluations to determine its suitability as a clinical imaging agent. researchgate.net

Radiosynthesis of [11C]BLZ945

The radiosynthesis of [11C]BLZ945 was achieved through the N-methylation of its precursor, des-methyl-BLZ945. researchgate.netnih.gov The process utilized [11C]methyl iodide ([11C]CH3I) as the radiolabeling agent. The synthesis was completed within a 60-minute procedure, resulting in a tracer with high purity and molar activity, suitable for preclinical evaluation. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Radiolabeling Method | N-methylation of des-methyl-BLZ945 with [11C]CH3I | researchgate.netnih.gov |

| Synthesis Time | 60 minutes | researchgate.netnih.gov |

| Radiochemical Yield (decay corrected) | 20.7 ± 1.1% | researchgate.netnih.gov |

| Radiochemical Purity | >95% | researchgate.netnih.gov |

| Molar Activity | 153 ± 34 GBq·μmol-1 | researchgate.netnih.gov |

In Vitro Evaluation

Initial in vitro assessments confirmed the high potency of BLZ945 for its target. researchgate.netnih.gov However, further in vitro studies using autoradiography on mouse, rat, and human brain sections revealed significant challenges. researchgate.net These experiments showed high levels of non-specific binding, where the tracer binds to targets other than CSF-1R. researchgate.netnih.gov In blocking experiments, less than 30% of the [11C]BLZ945 signal could be displaced by a high concentration of unlabeled BLZ945 or other CSF-1R inhibitors, indicating that a large portion of the observed binding was not specific to the intended target. acs.org

| Parameter | Finding | Reference |

|---|---|---|

| Target Affinity (IC50) | 6.9 ± 1.4 nM | researchgate.netnih.gov |

| LogD7.4 | 2.26 | acs.org |

| In Vitro Autoradiography | High non-specific binding observed in brain sections. | researchgate.net |

| Blockable Signal | <30% | acs.org |

Preclinical In Vivo Evaluation

Following the in vitro studies, [11C]BLZ945 was evaluated in vivo in healthy mice to understand its biodistribution, metabolic stability, and brain penetration. researchgate.netacs.org

Metabolic Stability and Biodistribution

The tracer demonstrated excellent metabolic stability, with over 99% of the compound remaining intact in both blood plasma and the brain 60 minutes after injection. researchgate.netnih.gov Ex vivo biodistribution studies showed moderate brain uptake, which peaked at 15 minutes post-injection and was followed by a slow washout. researchgate.netnih.govacs.org However, the concentration of the tracer in the blood was significantly higher than in the brain, and clearance from the blood was slow. researchgate.netacs.org

PET Imaging Findings

PET imaging studies in mice confirmed the moderate brain uptake but also revealed a critical limitation: [11C]BLZ945 is a substrate for efflux transporters at the blood-brain barrier. researchgate.netnih.gov These transporters actively pump the tracer out of the brain, limiting its accumulation and utility for CNS imaging. researchgate.net Consistent with the in vitro autoradiography results, the PET scans demonstrated that the brain uptake was predominantly due to high non-specific binding. researchgate.netnih.gov This substantial non-specific signal masks the specific binding to CSF-1R, rendering the tracer unsuitable for accurately quantifying the receptor in the brain. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Metabolic Stability (Plasma & Brain, 60 min p.i.) | >99% intact tracer | researchgate.netnih.govacs.org |

| Peak Brain Uptake (%ID/g) | 1.35% at 15 min | acs.org |

| Key Limitation 1 | Substrate for efflux transporters. | researchgate.netnih.gov |

| Key Limitation 2 | High non-specific binding in the brain. | researchgate.netnih.gov |

Future Directions in Blz 945 Academic Research

Emerging Research Areas (e.g., role in HIV reservoir clearance)

While initially investigated for applications in oncology and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), a significant and promising new frontier for BLZ-945 research is in the field of infectious diseases, specifically in eradicating Human Immunodeficiency Virus (HIV) reservoirs. techexplorist.comtulane.edumassgeneral.org

Recent groundbreaking research has demonstrated the potential of BLZ-945 to clear the simian immunodeficiency virus (SIV), the nonhuman primate equivalent of HIV, from the brain. pharmacytimes.comdrugtargetreview.com The brain is a notoriously difficult-to-reach viral reservoir where HIV can persist in long-lived macrophage and microglia cells, evading standard antiretroviral therapy (ART). techexplorist.comdrugtargetreview.com This persistence is linked to neurocognitive dysfunction in a significant portion of individuals with HIV. drugtargetreview.com

A study conducted at the Tulane National Primate Research Center revealed that BLZ-945, by inhibiting the CSF1R, can effectively target and deplete these infected macrophages in the brain. techexplorist.comtulane.edu In SIV-infected macaques, a high-dose treatment with BLZ-945 resulted in a dramatic reduction of the viral load in the brain. tulane.edu This marks the first time the compound has been studied for this purpose, opening up a critical new avenue of investigation. techexplorist.comtulane.edu The next logical step, which researchers plan to undertake, is to test this therapy in combination with standard ART to assess its potential to completely clear HIV from the body. pharmacytimes.comnprc.org

| Finding | Observation in SIV-Infected Macaques | Source Citation |

|---|---|---|

| Targeted Cells | Effectively targets and reduces macrophages harboring the virus in the brain. | tulane.edudrugtargetreview.com |

| Viral DNA Reduction | High-dose treatment led to a 95-99% decrease in viral DNA loads in the brain. | techexplorist.comtulane.edupharmacytimes.com |

| Receptor Site Reduction | A notable reduction in cells expressing HIV receptor sites (CD163 and CD206) was observed across examined brain regions. | pharmacytimes.com |

| Microglia Impact | The treatment did not harm microglia, which are essential for a healthy neuroimmune environment. | drugtargetreview.com |

Unexplored Mechanisms and Pathways Underlying Efficacy

The primary mechanism of BLZ-945 is its potent and selective inhibition of CSF1R, a tyrosine kinase that is essential for the survival, proliferation, and differentiation of mononuclear phagocytes like macrophages. caymanchem.comdrugbank.com However, the full spectrum of its downstream effects and the nuances of its interaction with the tissue microenvironment in different diseases remain incompletely understood and are active areas of research.

In the context of glioblastoma (GBM), for example, initial studies have shown that CSF1R inhibition with BLZ-945 does not necessarily deplete tumor-associated macrophages (TAMs). Instead, it appears to repolarize them, altering their phenotype from a pro-tumorigenic "M2-like" state to an anti-tumorigenic, phagocytic state. nih.gov The precise signaling cascades that govern this repolarization are not fully mapped out. Furthermore, research has shown that resistance to long-term BLZ-945 treatment can emerge in gliomas, suggesting that the tumor microenvironment can adapt and bypass CSF1R blockade. nih.gov Understanding these resistance pathways is a critical unexplored area that could inform the development of more robust combination therapies. nih.govnih.gov

Similarly, while BLZ-945 is being explored in ALS, the exact mechanisms by which modulating microglia could slow disease progression are still under investigation. massgeneral.orgclinicaltrials.gov The research focus is on how CSF1R inhibition affects neuroinflammation and neuronal health, but the intricate web of interactions between microglia, neurons, and other CNS cell types under BLZ-945 treatment requires further elucidation.

Development of Novel Research Methodologies for BLZ-945 Studies (e.g., optimized PET tracers)

A significant challenge in the clinical development of targeted therapies like BLZ-945 is the ability to non-invasively monitor target engagement and pharmacodynamic effects in vivo. To address this, a key area of methodological research has been the development of a Positron Emission Tomography (PET) tracer based on the BLZ-945 chemical scaffold. nih.goviaea.org

Researchers have successfully synthesized a carbon-11 (B1219553) radiolabeled version of the compound, [11C]BLZ945, with the goal of imaging CSF1R expression in the brain. nih.govresearchgate.net This would be invaluable for patient selection and treatment monitoring in diseases like GBM, where CSF1R is highly expressed on microglia and macrophages that can constitute a large portion of the tumor mass. researchgate.net